molecular formula C12H14O2S B14308556 2-[(2-Oxopropyl)sulfanyl]-1-phenylpropan-1-one CAS No. 113334-16-0

2-[(2-Oxopropyl)sulfanyl]-1-phenylpropan-1-one

Cat. No.: B14308556
CAS No.: 113334-16-0
M. Wt: 222.31 g/mol
InChI Key: PYSHWVVRJHUHHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2-Oxopropyl)sulfanyl]-1-phenylpropan-1-one is an organic compound that belongs to the class of organosulfur compounds It is characterized by the presence of a sulfanyl group attached to a phenylpropanone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Oxopropyl)sulfanyl]-1-phenylpropan-1-one typically involves the reaction of a phenylpropanone derivative with a sulfanyl reagent. One common method involves the use of thiol derivatives, which react with the carbonyl group of the phenylpropanone under specific conditions to form the desired product. The reaction conditions often include the use of a base to facilitate the nucleophilic attack of the thiol on the carbonyl carbon.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as the use of continuous flow reactors. These reactors allow for better control of reaction conditions, leading to higher yields and purity of the final product. Additionally, the use of catalysts can enhance the reaction rate and selectivity, making the process more economically viable.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Oxopropyl)sulfanyl]-1-phenylpropan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

2-[(2-Oxopropyl)sulfanyl]-1-phenylpropan-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(2-Oxopropyl)sulfanyl]-1-phenylpropan-1-one involves its interaction with specific molecular targets, such as enzymes containing sulfur groups. The compound can act as an inhibitor or modulator of these enzymes, affecting their activity and the biochemical pathways they are involved in. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-Oxopropyl)sulfanyl]ethanesulfonate
  • 2-(2-Oxopropylthio)ethanesulfonate
  • 2-ketopropyl-CoM

Uniqueness

2-[(2-Oxopropyl)sulfanyl]-1-phenylpropan-1-one is unique due to its specific structural features, such as the combination of a phenylpropanone backbone with a sulfanyl group. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications that similar compounds may not be suitable for.

Properties

CAS No.

113334-16-0

Molecular Formula

C12H14O2S

Molecular Weight

222.31 g/mol

IUPAC Name

2-(2-oxopropylsulfanyl)-1-phenylpropan-1-one

InChI

InChI=1S/C12H14O2S/c1-9(13)8-15-10(2)12(14)11-6-4-3-5-7-11/h3-7,10H,8H2,1-2H3

InChI Key

PYSHWVVRJHUHHE-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=CC=CC=C1)SCC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.